12(13)-EpOME
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Overview
Description
12(13)-EpOME, also known as (9Z)-(12S,13R)-12,13-epoxyoctadecenoic acid, is a monounsaturated epoxy fatty acid. It is primarily found in the seed oil of Vernonia galamensis, a plant native to eastern Africa. This compound is notable for its unique chemical structure, which includes an epoxide group, making it a valuable biofeedstock for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 12(13)-EpOME can be synthesized through the epoxidation of linoleic acid. The process involves the use of peracids or other oxidizing agents to introduce the epoxide group at the C12-C13 position of linoleic acid .
Industrial Production Methods: Industrial production of vernolic acid typically involves the extraction of vernonia oil from the seeds of Vernonia galamensis. The oil contains 70-80% vernolic acid, which can be isolated through saponification and low-temperature recrystallization . Another method involves the direct polymerization of vernonia oil using cationic means, with fluorosulfonic acid as a catalyst .
Chemical Reactions Analysis
Types of Reactions: 12(13)-EpOME undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxo-acids and other derivatives.
Reduction: The epoxide group can be reduced to form diols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Periodic acid in tertiary butyl alcohol is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation can be employed to reduce the epoxide group.
Substitution: Nucleophiles such as hydroxylamine hydrochloride can react with the epoxide ring.
Major Products:
Oxidation: 12-oxododecanoic acid.
Reduction: 12,13-dihydroxyoctadecenoic acid.
Substitution: 12-oxododecanoic acid oxime.
Scientific Research Applications
Mechanism of Action
12(13)-EpOME exerts its effects through various molecular pathways:
Epoxide Group: The epoxide group is highly reactive and can interact with nucleophiles, leading to the formation of various derivatives.
Leukotoxin: In mammalian systems, vernolic acid is metabolized by cytochrome P450 epoxygenase enzymes, producing toxic effects on leukocytes and other cell types.
Plant Metabolism: In plants, vernolic acid is involved in the biosynthesis of jasmonates, which are important signaling molecules in plant defense and development.
Comparison with Similar Compounds
12(13)-EpOME is unique due to its epoxide group and its natural occurrence in vernonia oil. Similar compounds include:
Linoleic Acid: The precursor to vernolic acid, lacking the epoxide group.
Epoxyoctadecenoic Acids: A class of compounds with similar structures but different positions of the epoxide group.
Hydnocarpic Acid and Chaulmoogric Acid: Similar fatty acids with different ring structures.
This compound stands out due to its high content in vernonia oil and its potential for industrial applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H32O3 |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
(Z)-11-(3-pentyloxiran-2-yl)undec-9-enoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8- |
InChI Key |
CCPPLLJZDQAOHD-FLIBITNWSA-N |
Isomeric SMILES |
CCCCCC1C(O1)C/C=C\CCCCCCCC(=O)O |
SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)O |
physical_description |
Solid |
Synonyms |
cis-12-epoxyoctadeca-cis-9-enoate cis-12-epoxyoctadeca-cis-9-enoic acid vernoleate vernolic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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